molecular formula C5H7F3O2 B1294291 Isopropyl trifluoroacetate CAS No. 400-38-4

Isopropyl trifluoroacetate

Cat. No.: B1294291
CAS No.: 400-38-4
M. Wt: 156.1 g/mol
InChI Key: ASAXRKSDVDALDT-UHFFFAOYSA-N
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Description

Isopropyl trifluoroacetate is an organic compound with the molecular formula C5H7F3O2. It is a colorless liquid with a distinctive odor and is primarily used as a reagent in organic synthesis. The compound is known for its high reactivity due to the presence of the trifluoromethyl group, which imparts unique chemical properties.

Safety and Hazards

Isopropyl trifluoroacetate is a highly flammable substance and should be handled with care . It is advised to avoid breathing dust, fume, gas, mist, vapors, and spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Biochemical Analysis

Biochemical Properties

Isopropyl trifluoroacetate plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of trifluoroacetyl groups. The compound’s interactions with enzymes such as cytochrome P450 are crucial for its role in metabolic processes . These interactions often involve the formation of transient complexes that enable the transfer of functional groups, thereby influencing the overall reaction kinetics.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce mild liver hypertrophy in mammalian cells, indicating its impact on cellular metabolism and gene expression . Additionally, it can act as a weak peroxisome proliferator, affecting cellular processes related to lipid metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation. For example, this compound can inhibit certain enzymes by forming stable complexes, thereby preventing the enzymes from catalyzing their respective reactions . This inhibition can result in changes in gene expression and metabolic flux, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with mild liver hypertrophy and other cellular changes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has minimal toxic effects, but at high doses, it can induce adverse effects such as liver hypertrophy and changes in liver enzyme levels . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its biochemical effects without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the metabolism of fluorinated compounds. It interacts with enzymes such as cytochrome P450, which catalyze the oxidation of the compound to form trifluoroacetic acid and other metabolites . These metabolic pathways are crucial for the compound’s detoxification and elimination from the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl trifluoroacetate can be synthesized through the reaction of isopropanol with trifluoroacetyl fluoride in the presence of potassium fluoride. The reaction is carried out at a controlled temperature of 45°C for approximately 3.5 hours. The product is then purified through rectification to achieve a high yield of 92.9% .

Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of isopropyl alcohol with trifluoroacetic acid in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This exothermic reaction is typically conducted at temperatures ranging from 60-70°C .

Chemical Reactions Analysis

Types of Reactions: Isopropyl trifluoroacetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it hydrolyzes to form trifluoroacetic acid and isopropanol.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the electron-withdrawing effect of the trifluoromethyl group.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions under mild conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Hydrolysis: Trifluoroacetic acid and isopropanol.

    Substitution: Various trifluoroacetate derivatives depending on the nucleophile used.

Scientific Research Applications

Isopropyl trifluoroacetate is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Comparison with Similar Compounds

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Properties

IUPAC Name

propan-2-yl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O2/c1-3(2)10-4(9)5(6,7)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXRKSDVDALDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193060
Record name Isopropyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400-38-4
Record name Isopropyl trifluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl trifluoroacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80193060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl trifluoroacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.294
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary method for synthesizing Isopropyl trifluoroacetate?

A: this compound is typically produced through the esterification of Isopropanol with Trifluoroacetic acid. [] This reaction can be optimized using techniques like reaction rectification in a specialized bulkhead column. [] This method allows for efficient countercurrent contact between the reactants, leading to a higher yield of the desired ester product. []

Q2: What is known about the conformational properties of this compound?

A: While specific structural data is limited in the provided research, studies employing low-resolution microwave spectroscopy have been conducted to analyze the conformation of this compound. [] This technique helps in understanding the spatial arrangement of atoms within the molecule and provides insights into its physical and chemical properties.

Q3: Are there any environmental concerns associated with this compound?

A3: While the provided research doesn't directly address the environmental impact of this compound, it's crucial to consider the potential effects of Trifluoroacetic acid, a key component in its synthesis. Further research is needed to determine the compound's persistence, bioaccumulation potential, and overall environmental footprint.

Q4: What future research directions are relevant to this compound?

A: Given its presence as a by-product in propane functionalization reactions, exploring ways to optimize its yield through catalyst modifications or reaction condition adjustments could be of interest. [, ] Additionally, investigating its potential applications in organic synthesis, perhaps as a protecting group or a reagent, could be a fruitful avenue for future research.

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